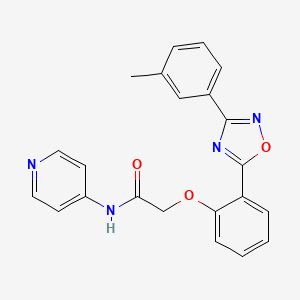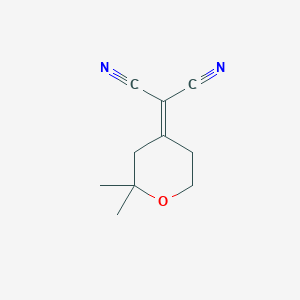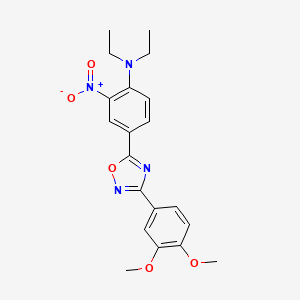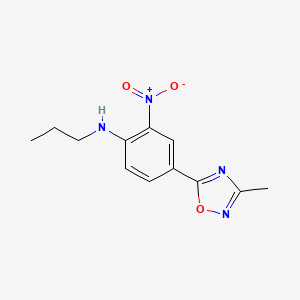
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as VU6001221, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (Wang et al., 2019). The M1 receptor is involved in various physiological processes, including learning and memory, and is a potential target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to increase acetylcholine release in the hippocampus, which is involved in learning and memory (Wang et al., 2019). It has also been reported to increase dopamine release in the striatum, which is involved in motor function and reward (Wang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is its high selectivity for the M1 receptor, which reduces the risk of off-target effects (Wang et al., 2019). However, one limitation is its poor solubility in water, which may affect its bioavailability and limit its use in in vivo experiments (Wang et al., 2019).
Zukünftige Richtungen
There are several potential future directions for the research of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is the investigation of its therapeutic potential in other diseases, such as schizophrenia and depression, which are also associated with dysfunction of the cholinergic system (Wang et al., 2019). Another direction is the development of more potent and selective allosteric modulators of the M1 receptor with improved pharmacokinetic properties (Wang et al., 2019). Additionally, the investigation of the potential synergistic effects of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide with other drugs, such as acetylcholinesterase inhibitors, may also be a promising direction for future research (Wang et al., 2019).
Conclusion:
In conclusion, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a novel compound with potential therapeutic applications in various diseases. Its mechanism of action as a positive allosteric modulator of the M1 receptor has been shown to improve cognitive function, protect dopaminergic neurons, and alleviate pain behavior. Future research directions include investigating its therapeutic potential in other diseases, developing more potent and selective allosteric modulators, and exploring potential synergistic effects with other drugs.
Synthesemethoden
The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-chloro-N-propylbenzamide with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound with a yield of 62% (Wang et al., 2019).
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been investigated for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. In Alzheimer's disease, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to improve cognitive function and reduce amyloid-beta levels in a transgenic mouse model (Wang et al., 2019). In Parkinson's disease, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been reported to protect dopaminergic neurons from oxidative stress-induced damage (Wang et al., 2019). In neuropathic pain, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to alleviate pain behavior in a rat model (Wang et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-11-14(2)8-9-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZJNISWZBUAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)




![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)





![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)